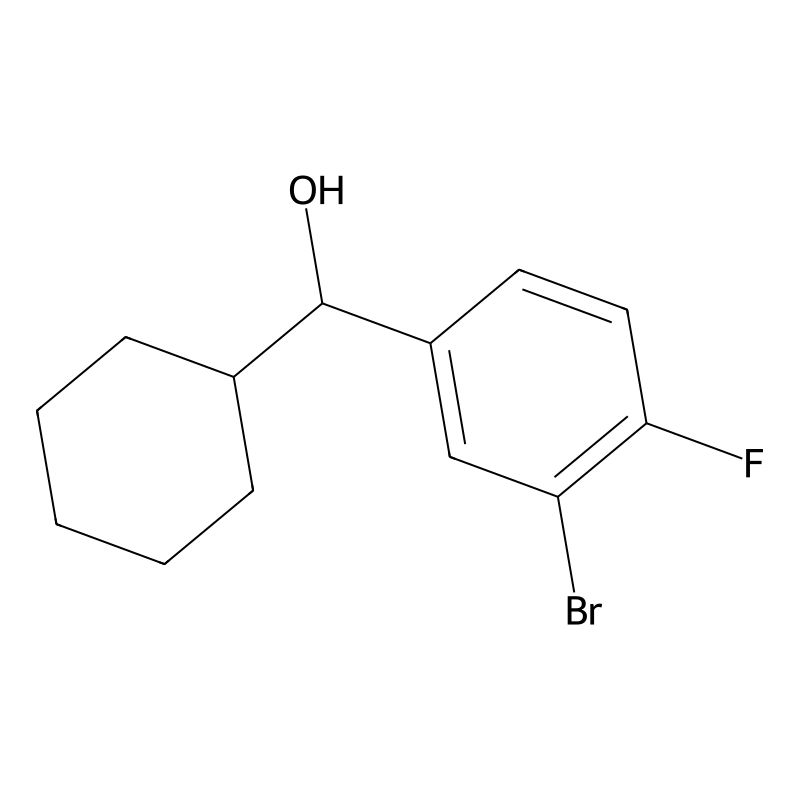Cyclohexyl (3-bromo-4-fluorophenyl)methanol

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cyclohexyl (3-bromo-4-fluorophenyl)methanol is an organic compound characterized by its unique molecular structure, which includes a cyclohexyl group attached to a methanol moiety that is further substituted with a 3-bromo-4-fluorophenyl group. Its molecular formula is C₁₃H₁₆BrF₁O, indicating the presence of bromine, fluorine, and hydroxyl functional groups. This compound is often utilized as a building block in organic synthesis and has potential applications in medicinal chemistry due to its distinctive substituent pattern that can influence biological activity and chemical reactivity.
- Oxidation: The hydroxyl group can be oxidized to form the corresponding carbonyl compound (ketone or aldehyde).
- Reduction: The compound can be reduced to yield different alcohol derivatives.
- Nucleophilic Substitution: The bromine atom can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.
The synthesis of Cyclohexyl (3-bromo-4-fluorophenyl)methanol typically involves several steps:
- Formation of Grignard Reagent: Cyclohexylmagnesium bromide is prepared from cyclohexyl bromide and magnesium in dry ether.
- Reaction with Aldehyde: This Grignard reagent is then reacted with 3-bromo-4-fluorobenzaldehyde under anhydrous conditions to yield the desired alcohol.
- Quenching: The reaction mixture is quenched with water, followed by extraction and purification of the product.
This method emphasizes the importance of an inert atmosphere and dry conditions to prevent side reactions.
Cyclohexyl (3-bromo-4-fluorophenyl)methanol has several potential applications:
- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Development: Due to its unique structural features, it may be explored for developing new therapeutic agents targeting specific diseases.
- Material Science: Its chemical properties may allow for use in creating specialized materials or coatings.
Interaction studies involving Cyclohexyl (3-bromo-4-fluorophenyl)methanol focus on its binding affinity to various biological targets. Research indicates that compounds with similar structural motifs often interact with enzymes or receptors involved in metabolic pathways. Understanding these interactions could lead to insights into its pharmacological potential.
Several compounds share structural similarities with Cyclohexyl (3-bromo-4-fluorophenyl)methanol, including:
- Cyclohexyl (4-bromo-2-fluorophenyl)methanol
- Cyclohexyl (4-chloro-2-fluorophenyl)methanol
- Cyclohexyl (3-chloro-4-fluorophenyl)methanol
Uniqueness
Cyclohexyl (3-bromo-4-fluorophenyl)methanol is unique due to its specific arrangement of bromine and fluorine atoms on the phenyl ring. This dual substitution pattern significantly influences its chemical reactivity and potential biological interactions compared to similar compounds. The combination of these halogens can enhance lipophilicity, which may improve membrane permeability and bioavailability in drug development contexts.








